Alpk1-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H16F2N4OS |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(4-ethynyl-1,3-benzothiazol-2-yl)-2,6-difluoro-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C20H16F2N4OS/c1-2-12-4-3-5-16-18(12)24-20(28-16)25-19(27)17-14(21)10-13(11-15(17)22)26-8-6-23-7-9-26/h1,3-5,10-11,23H,6-9H2,(H,24,25,27) |
InChI Key |
SYFBCXSTGKUMAJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3F)N4CCNCC4)F |
Origin of Product |
United States |
Molecular Mechanism of Alpk1 Activation and Signaling
Ligand Binding and Kinase Activation
The initial step in the ALPK1 signaling pathway involves the specific recognition and binding of ADP-heptose by the ALPK1 protein.
ALPK1 is a cytosolic kinase comprising an N-terminal domain (NTD), an unstructured linker region, and a C-terminal kinase domain (CKD). The NTD of ALPK1 serves as the direct binding site for bacterial ADP-heptose. Studies, including crystal structure analysis of the ALPK1-NTD in complex with ADP-heptose, have provided atomic-level details on this recognition process. The binding of ADP-heptose occurs within a pocket located on the concave side of the right-hand solenoid structure of the NTD, involving interactions with several ALPK1 residues. This specific interaction is crucial for the subsequent activation of ALPK1.
The binding of ADP-heptose to the N-terminal domain of ALPK1 induces significant conformational changes within the ALPK1 protein. These allosteric transitions are critical as they lead to the activation of the C-terminal kinase domain, enabling ALPK1 to exert its enzymatic activity. The NTD and CKD are reported to have constitutive interactions, and the binding of ADP-heptose to the NTD modulates these interactions, thereby activating the kinase domain. This conformational rearrangement primes ALPK1 to phosphorylate its downstream substrate, TIFA.
Downstream Signaling Cascade via TIFA
Upon activation, ALPK1 phosphorylates the adaptor protein TIFA, initiating a cascade that involves TIFA oligomerization and the recruitment of TRAF proteins to form signaling complexes.
A key event downstream of ALPK1 activation is the direct phosphorylation of TIFA by ALPK1. While ALPK1 has been shown to phosphorylate TIFA at multiple threonine residues, including T2, T12, T19, and T177, phosphorylation at Threonine 9 (T9) is particularly critical for initiating the downstream signaling cascade. This phosphorylation event acts as a molecular switch, altering TIFA's conformation and promoting its self-assembly. The interaction between ALPK1 and TIFA has been observed to be transient following ADP-heptose recognition.
Phosphorylation of TIFA at T9 by activated ALPK1 triggers the massive self-oligomerization of TIFA molecules. This oligomerization is mediated by the interaction of the phosphorylated T9 residue with the forkhead-associated (FHA) domain present in other TIFA molecules, leading to a "head-to-tail" polymerization. These large, multiprotein complexes formed by the self-assembly of phosphorylated TIFA are referred to as "TIFAsomes". TIFAsome formation is a crucial step that facilitates the recruitment of downstream signaling molecules. TIFAsomes have been observed in response to infection with various Gram-negative bacteria, including Shigella flexneri, Neisseria meningitidis, Salmonella Typhimurium, and Helicobacter pylori.
The formation of TIFAsomes serves as a platform for the recruitment of TNF receptor-associated factors, specifically TRAF2 and TRAF6. Both TRAF2 and TRAF6 are known binding partners of TIFA. The interaction of the phosphorylated TIFA oligomer with TRAF6 promotes the oligomerization and activation of TRAF6's E3 ubiquitin ligase activity. Similarly, polymerised TIFA also recruits TRAF2. The recruitment of TRAF6 and TRAF2 to TIFAsomes is essential for the propagation of the downstream signaling cascade, leading to the activation of NF-κB and other inflammatory pathways. The co-ordinated action of TRAF2/c-IAP1 and TRAF6 controls ADP-heptose signaling. TIFA's interaction with TRAF6 facilitates the binding of TAK1 for classical NF-κB activation, while its interaction with TRAF2 leads to cIAP1 degradation and NIK accumulation, contributing to alternative NF-κB activation.
Table 1: Key Proteins and Ligands in the ALPK1-TIFA Signaling Pathway
| Compound Name | Role in Pathway | PubChem CID |
| ALPK1 | Alpha-kinase 1; Innate immune receptor | 80216 |
| ADP-Heptose | Bacterial metabolite; ALPK1 ligand | 46173345, 441006, 46173178 |
| TIFA | Adaptor protein; Phosphorylated by ALPK1 | 92610 |
| TRAF2 | E3 ubiquitin ligase; Recruited by TIFAsomes | 387447, 155521619, 164938183 |
| TRAF6 | E3 ubiquitin ligase; Recruited by TIFAsomes | 2291556, 5281697 |
| Alpk1-IN-3 | Chemical compound (Note: Specific role not detailed in outline) | 168476175 |
Table 2: Key Molecular Events and Interactions
| Event | Description | Involved Molecules |
| ADP-Heptose Binding | ADP-heptose binds to the N-terminal domain of ALPK1. | ADP-Heptose, ALPK1 |
| ALPK1 Conformational Change & Activation | Ligand binding induces conformational changes, activating ALPK1's kinase domain. | ALPK1, ADP-Heptose |
| TIFA Phosphorylation | Activated ALPK1 phosphorylates TIFA, primarily at Thr9. | ALPK1, TIFA |
| TIFA Oligomerization & TIFAsome Assembly | Phosphorylated TIFA self-assembles into TIFAsomes. | TIFA |
| TRAF Protein Recruitment | TIFAsomes recruit TRAF2 and TRAF6. | TIFA, TRAF2, TRAF6 |
| Downstream Signaling Activation | TRAF proteins initiate downstream cascades (e.g., NF-κB). | TRAF2, TRAF6 |
Activation of TAK1 (TGF-β-activated kinase 1)
The formation of TIFAsomes facilitates the recruitment and oligomerization of TNF receptor-associated factor 6 (TRAF6) embopress.orgbiorxiv.orgnih.gov. TRAF6, in association with TAB1 and TAB2/3, leads to the phosphorylation and activation of TGF-β-activated kinase 1 (TAK1) bellbrooklabs.comresearchgate.netembopress.orgplos.orgfrontiersin.org. This process is dependent on the presence of both ALPK1 and TIFA embopress.org. Activated TAK1 plays a central role in mediating inflammatory responses by subsequently activating downstream kinases frontiersin.org.
Induction of Pro-Inflammatory Pathways
Activation of ALPK1 and the subsequent activation of TAK1 lead to the induction of major pro-inflammatory signaling pathways, including the NF-κB and AP-1 pathways nih.govbiorxiv.orgresearchgate.netresearchgate.netplos.org. These pathways are critical for the transcription of genes encoding pro-inflammatory mediators researchgate.netplos.orgfrontiersin.org.
NF-κB Pathway Activation
The ALPK1-TIFA-TAK1 axis is a key signaling cascade leading to the activation of the NF-κB pathway bellbrooklabs.comfrontiersin.orgnih.govbiorxiv.orgresearchgate.netembopress.orgbiorxiv.orgplos.orgfrontiersin.orgpatsnap.comuni-muenchen.debiorxiv.orgnih.govnih.govresearchgate.netplos.org. ALPK1-dependent phosphorylation of TIFA and subsequent TIFAsome formation promote the oligomerization and ubiquitination of TRAF6, which is required for the activation of the IKK complex embopress.orgbiorxiv.org. The IKK complex, particularly the IKKβ subunit, is responsible for phosphorylating the inhibitor of NF-κB (IκB) plos.orgresearchgate.net.
Research indicates that ALPK1 depletion impairs NF-κB activation induced by certain bacterial infections plos.orgbiorxiv.orgplos.org. Studies using ALPK1 knockout cells have shown reduced IκBα degradation and impaired nuclear translocation of NF-κB plos.orgbiorxiv.orgnih.govplos.org.
IκB Phosphorylation, Ubiquitination, and Degradation
Activation of the IKK complex downstream of ALPK1 and TAK1 results in the phosphorylation of IκB proteins, primarily IκBα, on specific serine residues nih.govplos.orgbiorxiv.orgresearchgate.netgenecards.org. Phosphorylation of IκBα at Ser-32 and Ser-36 is a critical step that signals its ubiquitination by the SCF-βTRCP E3 ubiquitin ligase complex researchgate.netgenecards.org. The ubiquitinated IκBα is then targeted for degradation by the proteasome plos.orgbiorxiv.orgplos.orgresearchgate.net. ALPK1 depletion has been shown to reduce the degradation of IκBα plos.orgbiorxiv.orgplos.org.
Nuclear Translocation of NF-κB
The degradation of IκB proteins releases NF-κB dimers (commonly p50/p65) from their inhibitory cytoplasmic complex nih.govresearchgate.netresearchgate.netplos.org. This liberation allows NF-κB to translocate into the nucleus nih.govresearchgate.netbiorxiv.orgplos.orgfrontiersin.orgnih.govplos.org. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoters of target genes, thereby initiating the transcription of pro-inflammatory genes researchgate.netplos.orgfrontiersin.org. ALPK1 depletion or knockout has been shown to impair the nuclear translocation of NF-κB plos.orgfrontiersin.orgnih.govplos.org.
AP-1 Pathway Activation
In addition to the NF-κB pathway, ALPK1 activation also contributes to the activation of the Activator Protein 1 (AP-1) pathway medchemexpress.comnih.govbiorxiv.orgresearchgate.netnih.govresearchgate.net. TAK1, activated downstream of ALPK1 and TIFA, is involved in activating the MAPK pathways, including JNK, p38, and ERK plos.orgfrontiersin.org. These MAPK cascades, in turn, lead to the activation of AP-1 transcription factors plos.orgfrontiersin.orgresearchgate.net. ALPK1-dependent NF-κB/AP-1-dependent gene transcription has been observed in various cell models nih.govbiorxiv.orgresearchgate.netresearchgate.net.
Expression of Pro-Inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8, CCL2, CCL5, G-CSF)
The activation of NF-κB and AP-1 transcription factors by the ALPK1 signaling pathway results in the increased expression and production of a wide range of pro-inflammatory cytokines and chemokines bellbrooklabs.comnih.govresearchgate.netbiorxiv.orgplos.orguni-muenchen.denih.govplos.orgmdpi.com. These mediators play crucial roles in initiating and amplifying inflammatory responses. Examples of cytokines and chemokines induced downstream of ALPK1 include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), CCL2, CCL5, and Granulocyte colony-stimulating factor (G-CSF) bellbrooklabs.comnih.govresearchgate.netbiorxiv.orgplos.orguni-muenchen.denih.govresearchgate.netplos.orgmdpi.com. Studies have shown that ALPK1 depletion reduces the secretion and mRNA levels of several of these cytokines plos.orgplos.orgnih.gov.
Data from research indicates the impact of ALPK1 on the expression of certain cytokines:
| Cytokine/Chemokine | Effect of ALPK1 Activation/Expression | Effect of ALPK1 Depletion/Knockout | Source |
| TNF-α | Upregulated frontiersin.orgfrontiersin.orgmdpi.comnih.govnih.gov | Reduced secretion plos.orgnih.gov | frontiersin.orgplos.orgfrontiersin.orgmdpi.comnih.govnih.gov |
| IL-1β | Upregulated bellbrooklabs.comnih.govnih.govresearchgate.netmdpi.com | Reduced secretion plos.org | bellbrooklabs.complos.orgnih.govnih.govresearchgate.netmdpi.com |
| IL-6 | Upregulated bellbrooklabs.comresearchgate.net | Reduced secretion plos.org | bellbrooklabs.complos.orgresearchgate.net |
| IL-8 | Upregulated bellbrooklabs.combiorxiv.orgplos.orguni-muenchen.deresearchgate.netplos.org | Reduced expression/secretion plos.orgplos.org | bellbrooklabs.combiorxiv.orgplos.orguni-muenchen.deresearchgate.netplos.org |
| CCL2 | Upregulated nih.govmdpi.com | Not specified in sources | nih.govmdpi.com |
| CCL5 | Upregulated nih.govmdpi.com | Not specified in sources | nih.govmdpi.com |
| G-CSF | Upregulated mdpi.com | Not specified in sources | mdpi.com |
Based on the available information, a detailed article focusing solely on the chemical compound "this compound" and its specific effects on STAT1 phosphorylation and interferon gene expression, as required by the provided outline, cannot be comprehensively generated. The search results provide general information about ALPK1 activation and its role in downstream signaling pathways, including the phosphorylation of STAT1 and the induction of interferon gene expression, primarily in the context of ALPK1 activation by bacterial metabolites or gain-of-function mutations. While the compound "this compound" is identified with a PubChem CID probes-drugs.org, specific research findings or data detailing its direct impact on ALPK1 signaling, and consequently on STAT1 phosphorylation and interferon gene expression, were not found in the performed searches.
Therefore, it is not possible to provide a scientifically accurate and detailed account strictly adhering to the specified focus on this compound within the requested outline structure based on the current search results.
Alpk1 in 3 As a Specific Alpk1 Inhibitor
Chemical Identification and Origin
ALPK1-IN-3 is a chemical compound characterized by its specific inhibitory activity against ALPK1. medchemexpress.com
Derivation from Patent WO2022063153A1 Compound T007
This compound is reported to be an inhibitor of ALPK1 that was extracted from patent WO2022063153A1, where it is identified as compound T007. medchemexpress.comglpbio.cominvivochem.comszabo-scandic.comabmole.comexcenen.com This patent pertains to benzothiazole (B30560) and quinoline (B57606) derivatives and their uses. invivochem.comexcenen.com
Nature as a Click Chemistry Reagent with Alkyne Group for CuAAc
This compound is described as a click chemistry reagent. medchemexpress.cominvivochem.comszabo-scandic.comexcenen.comapexbt.com It contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing azide (B81097) groups. medchemexpress.cominvivochem.comszabo-scandic.comapexbt.com Click chemistry, in general, refers to a set of reactions that are high-yielding, reliable, and generate minimal byproducts, making them useful for various chemical and biological applications, including bioconjugation and chemical biology studies. organic-chemistry.org
Pharmacological Characterization
The pharmacological characterization of this compound focuses on its inhibitory effects on ALPK1 and the subsequent modulation of downstream signaling.
Mechanism of this compound Inhibition: Binding to Kinase Domain and Hindering Enzymatic Activity
The mechanism of action of ALPK1 inhibitors, including compounds like this compound, typically involves binding to the kinase domain of ALPK1. patsnap.com This binding action hinders the enzymatic activity of the kinase. patsnap.com ALPK1 is a serine/threonine-protein kinase, and its kinase activity is crucial for its function in innate immunity and other cellular processes. uniprot.orgwikipedia.org By occupying the active site or inducing a conformational change upon binding to the kinase domain, this compound can prevent ALPK1 from efficiently phosphorylating its substrates.
Modulation of Downstream Substrate Phosphorylation
Inhibiting ALPK1's enzymatic activity with compounds like this compound leads to the modulation of downstream substrate phosphorylation. patsnap.com A key substrate of ALPK1 is TRAF-interacting protein with forkhead-associated domain (TIFA). pnas.orgnih.govbmj.compnas.orgplos.orgportlandpress.com ALPK1 phosphorylates TIFA at specific residues, such as Threonine 9 (Thr9), which is critical for TIFA oligomerization and subsequent activation of the NF-κB signaling pathway. pnas.orgnih.govbmj.complos.orgportlandpress.com By inhibiting ALPK1, this compound is expected to reduce the phosphorylation of TIFA and other potential substrates, thereby attenuating the downstream signaling cascades mediated by ALPK1, such as the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines. nih.govbmj.comnih.govnih.govplos.orgportlandpress.com
Potential for Specificity and Reduced Off-Target Effects
ALPK1 inhibitors are designed to achieve specificity through structural complementarity, allowing them to fit precisely into the active site of ALPK1. patsnap.com This selective binding is intended to enhance the efficacy of the inhibitor while minimizing off-target effects on other kinases or proteins. patsnap.com While the provided information specifically on this compound's specificity and off-target profile is limited within the search results, the general principle for developing ALPK1 inhibitors emphasizes achieving high specificity to reduce unwanted interactions and potential side effects. patsnap.com Research into ALPK1's distinct structure as an atypical protein kinase may contribute to the design of highly selective inhibitors. patsnap.comnih.gov
Preclinical Research Focus
Preclinical studies have investigated the potential of this compound in the context of kidney inflammation and sepsis-induced acute kidney injury medchemexpress.cominvivochem.comexcenen.comcaltagmedsystems.frapexbt.comglpbio.com.
Inhibition of Kidney Proinflammatory Gene Expression
Research indicates that this compound inhibits kidney proinflammatory gene expression medchemexpress.comexcenen.comcaltagmedsystems.frapexbt.comglpbio.com. ALPK1 is known to be associated with kidney disease and its expression can regulate the release of chemokines such as CCL2 and CCL5 in kidney cells researchgate.net. ALPK1 has also been identified as an upstream kinase that induces the activation of NF-κB and the production of proinflammatory cytokines, including IL-1β and IL-8 nih.gov. Studies have shown that ALPK1 enhances the production of IL-1β in the kidney in experimental models of hyperglycemia, contributing to fibrotic renal injury nih.gov. High glucose treatment has been shown to increase ALPK1 expression in kidney cells, leading to the upregulation of NF-κB and lectin mdpi.com. ALPK1 is considered a mediator involved in the upregulation of CCL2 and CCL5 chemokines in diabetic nephropathy mdpi.com.
Impact on Animal Survival Rates in Sepsis-Induced Acute Kidney Injury Models
This compound has been shown to improve the survival rate of animals in sepsis-induced acute kidney injury models medchemexpress.comexcenen.comcaltagmedsystems.frglpbio.com. Sepsis-associated acute kidney injury (SA-AKI) is a severe complication of sepsis with high morbidity and mortality rates am-pharma.commdpi.com. It is estimated that among hospitalized critically ill patients with AKI, sepsis accounts for a significant percentage of cases mdpi.com. SA-AKI is associated with increased mortality compared to sepsis or AKI alone mdpi.com.
While specific data tables detailing the impact of this compound on proinflammatory gene expression levels and animal survival rates were not directly extracted in a format suitable for immediate table generation, the search results consistently indicate that this compound demonstrates inhibitory effects on kidney proinflammatory gene expression and improves survival rates in relevant animal models medchemexpress.comexcenen.comcaltagmedsystems.frapexbt.comglpbio.com.
Pathophysiological Implications of Alpk1 and Therapeutic Hypotheses for Inhibition
ALPK1 in Autoinflammatory Disorders
ALPK1 is significantly involved in autoinflammatory diseases, which are characterized by recurrent episodes of inflammation without the presence of autoantibodies or autoreactive T-cells. These conditions arise from abnormalities in the innate immune system, and ALPK1 is a key player in this process.
Specific gain-of-function mutations in the ALPK1 gene are a primary cause of certain autoinflammatory syndromes. These mutations render the ALPK1 protein hyperactive, leading to an exaggerated inflammatory response. Notable mutations include T237M, Y254C, and the recently identified S277Phe. nih.gov Another mutation, V1092A, has been linked to certain types of skin tumors.
| Mutation | Associated Condition | Consequence |
| T237M | ROSAH Syndrome | Gain-of-function, hyperactivity |
| Y254C | ROSAH Syndrome | Gain-of-function, hyperactivity |
| S277Phe | ROSAH Syndrome | Gain-of-function, hyperactivity |
| V1092A | Spiradenoma/Spiradenocarcinoma | Gain-of-function, hyperactivity |
Under normal circumstances, ALPK1 is activated by binding to ADP-heptose, a sugar metabolite produced by bacteria. bellbrooklabs.com However, gain-of-function mutations cause the ALPK1 protein to be in a constant state of activation, even without a bacterial trigger. patsnap.com This constitutive activation leads to the persistent phosphorylation of its downstream target, TIFA (TRAF-interacting protein with forkhead-associated domain). The activated TIFA then triggers the NF-κB signaling pathway, a central regulator of inflammation, resulting in the excessive production of pro-inflammatory cytokines and chemokines. bellbrooklabs.combiovaria.org Patient samples with these mutations show increased NF-κB signaling, STAT1 phosphorylation, and a distinct interferon gene expression signature. biospace.com
A key discovery in understanding ALPK1-driven autoinflammation is that disease-causing mutations alter the enzyme's specificity. nih.gov While wild-type ALPK1 is specifically activated by bacterial ADP-heptose, mutants like T237M and S277Phe can be activated by several nucleotide sugars that are naturally present in human cells. nih.gov Research has shown that these mutant forms of ALPK1 can be allosterically activated by endogenous molecules such as UDP-mannose and ADP-ribose. nih.gov The S277Phe and V1092A mutants can also be activated by GDP-mannose. This loss of specificity explains how a persistent inflammatory state can arise in patients without any active bacterial infection. nih.gov
Gain-of-function mutations in ALPK1 are the genetic cause of ROSAH syndrome, a rare autosomal dominant autoinflammatory disease. firstwordpharma.com The name is an acronym for its characteristic clinical features:
R etinal Dystrophy
O ptic Nerve Oedema
S plenomegaly
A nhidrosis (inability to sweat)
H eadache (migraine)
Patients often present in childhood with declining vision, which can progress to blindness, and may also suffer from systemic inflammatory symptoms like recurrent fevers and arthritis. firstwordpharma.combiospace.com The syndrome is a direct result of the hyperactive ALPK1 protein driving chronic, uncontrolled inflammation. biospace.com
Given that the hyperactivity of ALPK1 is the root cause of ROSAH syndrome, inhibiting this enzyme presents a direct and promising therapeutic strategy. The development of a specific ALPK1 inhibitor could theoretically block the downstream inflammatory cascade, thereby alleviating the symptoms of the disease.
While specific research on a compound named "Alpk1-IN-3" is not available in public scientific literature, extensive research and development have focused on creating potent and selective ALPK1 inhibitors. One such first-in-class inhibitor, known as DF-003, has been developed to target both wild-type ALPK1 and the mutated forms that cause ROSAH syndrome. biospace.combioworld.combusinesswire.com
Preclinical studies in mouse models of ROSAH syndrome have shown that this inhibitor can reduce inflammatory cytokines and ameliorate disease-related phenotypes. biospace.com The inhibitor has demonstrated favorable drug-like properties, including the ability to be administered orally and to cross the blood-retina barrier, which is crucial for treating the ocular manifestations of the disease. biospace.combusinesswire.com
Based on these promising preclinical results, the inhibitor DF-003 has advanced into clinical trials. A Phase 1 study in healthy volunteers has been completed, and a Phase 1b trial in patients with ROSAH syndrome was initiated in August 2025 to evaluate its safety, pharmacokinetics, and efficacy. biospace.comfirstwordpharma.com The U.S. FDA has also granted this molecule a rare pediatric disease designation, highlighting the significant unmet medical need for patients with ROSAH syndrome. pharmaceutical-technology.com The development of such targeted inhibitors represents a significant step towards a precision medicine approach for ALPK1-mediated autoinflammatory diseases.
Gain-of-Function Mutations in ALPK1 (e.g., T237M, Y254C, S277Phe, V1092A)
ALPK1 in Cancer Pathogenesis
Beyond its role in rare autoinflammatory diseases, ALPK1 has been identified as an oncogene involved in the development and progression of several types of cancer. nih.gov Elevated expression of ALPK1 is associated with the progression of breast, lung, colorectal, oral, and skin cancers. nih.gov
The primary mechanism by which ALPK1 contributes to cancer is through the regulation of chronic inflammation, a known driver of carcinogenesis. nih.gov ALPK1 activation, often triggered by factors in the tumor microenvironment, leads to the upregulation of inflammatory cytokines like TNF-α. This, in turn, activates the NF-κB pathway, which promotes cancer cell growth, survival, and metastasis. nih.gov In some cancers, ALPK1 has been shown to translocate to the nucleus to promote cancer cell invasion through a process called the epithelial-mesenchymal transition (EMT). nih.gov Therefore, inhibiting ALPK1 is also being explored as a potential therapeutic strategy to block these pro-cancerous inflammatory pathways. patsnap.com
ALPK1 in Metabolic Disorders
In addition to its role in cancer, ALPK1 is also implicated in metabolic disorders. There is emerging evidence that ALPK1 plays a role in metabolic regulation, including glucose homeostasis and lipid metabolism. patsnap.com Dysregulation of ALPK1 activity has been associated with insulin (B600854) resistance and type 2 diabetes. patsnap.com Consequently, inhibitors of ALPK1 could potentially be used to enhance insulin sensitivity and improve metabolic control in patients with diabetes. patsnap.com Furthermore, ALPK1 is associated with gout and chronic kidney disease, which are considered inflammatory diseases and are also linked with cancer. nih.gov
Association with Metabolic Syndrome and Diabetes
Dysregulation of ALPK1 activity has been associated with several pathological conditions, including metabolic syndrome. patsnap.com Furthermore, ALPK1 has been linked to type 2 diabetes mellitus. nih.govresearchgate.net Human genome-wide association studies have connected single nucleotide polymorphisms in the ALPK1 locus to obesity, body weight index, and type 2 diabetes. anr.fr This suggests a potential role for ALPK1 in the development of these metabolic disorders.
Role in Glucose Metabolism and Insulin Signaling
ALPK1 has been implicated in the regulation of glucose metabolism and insulin signaling. patsnap.com Aberrant activity of ALPK1 is associated with insulin resistance. patsnap.com When the hormone insulin binds to its receptor, it triggers a signaling cascade, including the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for glucose uptake and utilization. syndevrx.comyoutube.com Chronic activation of certain kinases can lead to insulin resistance by negatively affecting components of the insulin signaling pathway. nih.gov
Sensitization of Pancreatic Beta Cells to Cytokine-Induced Apoptosis
Pancreatic beta cell failure is a key feature of type 1 diabetes. frontiersin.orgnih.gov Pro-inflammatory cytokines contribute to the damage and death (apoptosis) of these insulin-producing cells. frontiersin.orgnih.govcore.ac.uk Studies have shown that the expression of Alpk1 is significantly increased in a murine pancreatic beta cell line (MIN6 cells) when exposed to a mix of pro-inflammatory cytokines. frontiersin.orgnih.gov While activation of Alpk1 alone is not sufficient to cause beta cell death, it significantly worsens cytokine-induced apoptosis. frontiersin.orgnih.govresearchgate.net This sensitization is thought to occur through the potentiation of the TNF-α signaling pathway. frontiersin.orgnih.govnih.gov
| Experimental Condition | Observation in MIN6 Cells | Reference |
| Exposure to pro-inflammatory cytokines | Significant elevation of Alpk1 expression | frontiersin.orgnih.gov |
| Activation of Alpk1 by ADP-heptose alone | Insufficient to induce apoptosis | frontiersin.orgnih.gov |
| Alpk1 activation in the presence of cytokines | Exacerbated cytokine-induced apoptosis | frontiersin.orgnih.govresearchgate.net |
Acceleration of Nephropathies in Hyperglycemic Models
Elevated levels of ALPK1 have been observed in the kidneys of patients with diabetes. nih.govresearchgate.net In hyperglycemic mouse models, an increase in ALPK1 has been shown to accelerate fibrotic nephropathies. nih.govresearchgate.net Specifically, streptozotocin (STZ)-treated ALPK1 transgenic mice exhibited arteriolar sclerosis and fibrous thickening of the Bowman's capsule in the kidney. nih.govresearchgate.net These changes were accompanied by severe hyperglycemia and low serum insulin levels. nih.govresearchgate.net Furthermore, high glucose levels have been shown to increase ALPK1 expression in cultured human kidney cells. nih.govresearchgate.net
Involvement in Pyroptosis Pathway in Diabetic Nephropathy
Diabetic nephropathy (DN) is a serious complication of diabetes characterized by inflammatory injury. nih.govnih.gov Recent evidence suggests that pyroptosis, a form of pro-inflammatory programmed cell death, is involved in the high glucose-induced injury of tubular cells in DN. nih.govnih.gov ALPK1 is considered a master regulator in inflammation and has been shown to promote renal fibrosis by increasing the production of the pro-inflammatory cytokine IL-1β in diabetic nephropathy mouse models. nih.govsaludcastillayleon.es Studies have indicated that ALPK1, along with Caspase-1 and Gasdermin D (GSDMD), is upregulated in diabetic nephropathy. nih.govresearchgate.net ALPK1 is believed to act upstream of NF-κB, initiating the canonical caspase-1/GSDMD pyroptosis pathway, which contributes to tubular injury and interstitial inflammation in DN. mdpi.com
| Protein | Expression in Diabetic Nephropathy | Role in Pyroptosis Pathway | Reference |
| ALPK1 | Upregulated | Acts upstream of NF-κB to initiate the pathway | nih.govresearchgate.netmdpi.com |
| Caspase-1 | Upregulated | Key component of the canonical inflammasome | nih.govresearchgate.net |
| GSDMD | Upregulated | Executioner protein that forms pores in the cell membrane | nih.govresearchgate.net |
ALPK1 Inhibition to Enhance Insulin Sensitivity and Improve Metabolic Control
Given the association of aberrant ALPK1 activity with insulin resistance and type 2 diabetes, inhibitors of ALPK1 are being explored as a potential therapeutic strategy. patsnap.com The hypothesis is that by inhibiting ALPK1, it may be possible to enhance insulin sensitivity and improve metabolic control in individuals with diabetes. patsnap.com Preclinical studies suggest that targeting pathways that contribute to insulin resistance can ameliorate metabolic abnormalities and improve glycemic control. patsnap.com For instance, enhancing skeletal muscle-specific signaling pathways, like that involving p21-activated kinase 1 (PAK1), has been shown to improve insulin sensitivity. mdpi.comdntb.gov.ua
ALPK1 in Other Inflammatory Conditions
Beyond its role in metabolic diseases, ALPK1 is also implicated in other inflammatory conditions. It acts as an intracellular sensor for metabolites produced by various bacteria, triggering an innate immune response through the NF-κB signaling pathway. bmj.com This can lead to the production of pro-inflammatory cytokines. bellbrooklabs.com Gain-of-function mutations in ALPK1 have been identified as the cause of an autoinflammatory condition known as ROSAH syndrome (retinal dystrophy, optic nerve edema, splenomegaly, anhidrosis, and headache). bmj.comnih.gov ALPK1 has also been associated with gout and inflammatory bowel disease. nih.govresearchgate.net
Compound and Protein List
| Name | Type |
| ADP-heptose | Small Molecule |
| Alpha-kinase 1 (ALPK1) | Protein |
| Caspase-1 | Protein |
| Gasdermin D (GSDMD) | Protein |
| IL-1β | Protein (Cytokine) |
| Insulin | Protein (Hormone) |
| NF-κB | Protein (Transcription Factor) |
| p21-activated kinase 1 (PAK1) | Protein |
| Phosphoinositide 3-kinase (PI3K) | Protein |
| TNF-α | Protein (Cytokine) |
Association with Gout and Chronic Kidney Disease
Alpha-protein kinase 1 (ALPK1) has been identified as a significant factor in the inflammatory processes associated with both gout and chronic kidney disease (CKD). Research indicates that ALPK1 is involved in the inflammatory response induced by monosodium urate (MSU) crystals, which are the hallmark of gout. Specifically, ALPK1 may mediate the phosphorylation of unconventional myosin MYO9A, a process implicated in MSU-induced inflammation. Furthermore, studies have shown that ALPK1 expression is elevated in the kidneys of patients with diabetic glomerulosclerosis and in the leukocytes of individuals with gout.
The therapeutic hypothesis for the inhibition of ALPK1 in these conditions is centered on disrupting the inflammatory cascade. The inhibitor, this compound, has demonstrated the ability to inhibit renal pro-inflammatory gene expression in an animal model of acute kidney injury, suggesting its potential to mitigate the renal inflammation that contributes to the progression of CKD. While direct studies of this compound in gout are not yet widely published, the established role of ALPK1 in MSU-induced inflammation provides a strong rationale for its investigation as a therapeutic agent to alleviate the painful inflammatory attacks characteristic of gout.
Genetic studies have further solidified the link between ALPK1 and these conditions, identifying single nucleotide polymorphisms (SNPs) in the ALPK1 gene that are associated with an increased risk of gout and CKD. This genetic evidence underscores the potential of ALPK1 as a therapeutic target.
| Genetic Variant (SNP) | Associated Condition | Key Findings | Reference |
|---|---|---|---|
| rs11726117 | Gout | Associated with an increased risk of gout in certain populations. | genecards.org |
| rs231247 | Gout | Linked to gout susceptibility. | genecards.org |
| rs231253 | Gout | Associated with altered ALPK1 mRNA expression and gout risk. | genecards.org |
| rs2074380 | Chronic Kidney Disease | Significantly associated with CKD in individuals with diabetes. | bellbrooklabs.com |
| rs2074381 | Chronic Kidney Disease | Linked to the genetic susceptibility to CKD. | bellbrooklabs.com |
Modulatory Role in Osteoarthritis Pathogenesis via NLRP3 Signaling
The progression of osteoarthritis (OA), a degenerative joint disease, involves chronic inflammation and the breakdown of cartilage. Recent findings have positioned ALPK1 as a novel catabolic regulator in the pathogenesis of OA through its activation of the NLRP3 inflammasome signaling pathway. apexbt.com
Studies have demonstrated an elevation of ALPK1 in the degraded cartilage of mouse models of osteoarthritis. nih.gov The mechanism involves ALPK1 aggravating metabolic disturbances in chondrocytes (cartilage cells) by increasing the production of NLRP3. apexbt.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β), which are known to drive inflammation and cartilage degradation in OA. apexbt.com Further investigation has revealed that NLRP3 is a downstream target of the NF-κB signaling pathway, which is activated by ALPK1 in chondrocytes. apexbt.com
The therapeutic hypothesis for ALPK1 inhibition in osteoarthritis is to disrupt this inflammatory cascade at a critical upstream point. By inhibiting ALPK1, it is proposed that the activation of the NF-κB/NLRP3 signaling axis can be suppressed, leading to a reduction in the production of inflammatory mediators and a slowing of cartilage degradation. In vivo experiments have shown that ALPK1 knockout mice exhibit attenuated cartilage damage in an OA model, supporting the therapeutic potential of ALPK1 inhibition. businesswire.com
| Marker | Effect of Increased ALPK1 Activity | Therapeutic Hypothesis for ALPK1 Inhibition | Reference |
|---|---|---|---|
| NLRP3 Expression | Increased | Decreased NLRP3 expression and inflammasome activation. | apexbt.com |
| Interleukin-1β (IL-1β) Production | Increased | Reduced production of pro-inflammatory cytokines. | apexbt.com |
| Matrix Metalloproteinase 13 (MMP-13) | Upregulated | Decreased expression of cartilage-degrading enzymes. | businesswire.com |
| Aggrecan | Downregulated | Preservation of key cartilage matrix components. | businesswire.com |
Conceptual Role in Neurodegenerative Conditions
Emerging evidence suggests a conceptual role for ALPK1 in the pathology of neurodegenerative conditions such as Alzheimer's disease. The underlying hypothesis is centered on the involvement of ALPK1 in neuroinflammation, a common feature of many neurodegenerative disorders.
Microglial activation and pyroptosis, a form of inflammatory cell death, are significant contributors to the cognitive decline seen in these diseases. patsnap.com Research has shown that ALPK1 is a critical mediator of inflammatory responses that can lead to microglial pyroptosis and subsequent cognitive deficits in animal models. patsnap.compatsnap.com The absence of ALPK1 in knockout mice has been shown to significantly reduce cognitive deficits and neuronal injury by inhibiting the NLRP3/Caspase-1/GSDMD pyroptosis pathway and the secretion of pro-inflammatory cytokines IL-1β and IL-18. patsnap.com
Furthermore, knockdown of ALPK1 has demonstrated a neuroprotective effect against ischemic brain injury in mice by inhibiting the TIFA/TRAF6/NF-κB pathway and subsequent neuroinflammation. bioworld.com These findings suggest that the inhibition of ALPK1 could be a viable therapeutic strategy to mitigate neuronal damage and slow the progression of neurodegenerative diseases. While specific studies on this compound in neurodegenerative models are still in early stages, the foundational research on ALPK1's role in neuroinflammation provides a strong rationale for its investigation.
| Experimental Model | Key Findings of ALPK1 Deficiency | Implication for Neurodegenerative Disease | Reference |
|---|---|---|---|
| ADP-heptose-stimulated mice | Attenuated cognitive deficits and neuronal injury. | Potential to preserve cognitive function and protect neurons. | patsnap.com |
| ADP-heptose-stimulated mice | Inhibited NLRP3/Caspase-1/GSDMD pyroptosis pathway. | Reduction of inflammatory cell death in the brain. | patsnap.com |
| Murine brain ischemia model | Inhibition of TIFA/TRAF6/NF-κB pathway and neuroinflammation. | Neuroprotective effects against ischemic damage. | bioworld.com |
| Primary microglial cells from ALPK1 KO mice | Enhanced neuronal cell viability in conditioned media. | Protective role in supporting neuronal health. | patsnap.com |
Research Methodologies and Experimental Approaches for Alpk1 in 3 Studies
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are employed to investigate the direct interaction between Alpk1-IN-3 and ALPK1 and to characterize the enzymatic activity of ALPK1 in the presence of the inhibitor.
Kinase Assays (Cell-Free Protein Phosphorylation Assays)
Cell-free kinase assays are a fundamental tool for directly measuring the catalytic activity of ALPK1 and quantifying the inhibitory potency of compounds like this compound. These assays involve incubating purified or immunoprecipitated ALPK1 with its substrate, such as TIFA, and a source of phosphate (B84403) (typically ATP), in a controlled environment. researchgate.netnih.govgoogle.comnih.gov The phosphorylation of the substrate by ALPK1 is then measured.
Various methods can be used to detect and quantify ALPK1 phosphorylation of its substrates in cell-free systems, including radiometric-based kinase assays, fluorescence-based kinase assays, time-resolved fluorescence energy transfer (TR-FRET) based assays, alpha-technology based assays, enzyme-linked immunosorbent assays (ELISA), luminescence detection, mobility shift based kinase assays, and Western blot-based kinase assays. google.com
A quantitative cell-free phosphorylation assay has been described to measure the catalytic activity of wild-type and mutant ALPK1 in the presence or absence of different nucleotide sugars, such as ADP-heptose and UDP-mannose. researchgate.netnih.govnih.gov In this method, overexpressed ALPK1 is immunoprecipitated from cell extracts and then subjected to a radioactive phosphorylation assay where the phosphorylation of purified GST-tagged TIFA by ALPK1 is quantified by measuring the incorporation of radioactivity from radiolabeled ATP. researchgate.netnih.gov This cell-free setup offers the advantage of rapidly and quantitatively measuring ALPK1 activity by directly assessing its ability to phosphorylate TIFA, overcoming the limitations of indirect measurements used in cell-based assays. nih.gov It is also ideal for validating potential ALPK1 inhibitors by studying their potency and selectivity against different ALPK1 forms. nih.gov
Studies have utilized cell-free kinase assays to examine the activity of ALPK1 mutants. For example, ALPK1[Ser277Phe] showed activation by UDP-α-d-mannose and ADP-d-ribose in cell-free assays, and this activation was prevented by the Arg150Ala mutation, indicating binding to the ADP-heptose site. royalsocietypublishing.org ALPK1[Ser277Phe] was also activated by GDP-α-d-mannose, unlike wild-type or ALPK1[Thr237Met]. royalsocietypublishing.org The activity of ALPK1[Ser277Phe] in the presence of ADP-heptose was consistently lower than that of ALPK1[Thr237Met] and wild-type ALPK1. royalsocietypublishing.org
Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance)
Techniques like Surface Plasmon Resonance (SPR) are valuable for studying the real-time kinetics of molecular interactions, including the binding of this compound to ALPK1. nih.gov SPR measures changes in the refractive index near a sensor surface as molecules bind, providing information on binding affinity, kinetics (association and dissociation rates), and specificity. nih.govaai.org
While the provided search results mention SPR in the context of studying interactions with other proteins or ligands, and as a general technique nih.govaai.orgresearchgate.netfrontiersin.orgresearchgate.net, specific data on SPR studies directly involving this compound binding to ALPK1 were not found within the provided snippets. However, SPR is a standard method for characterizing protein-ligand interactions and would be applicable for studying the binding of this compound to ALPK1.
Structural Biology Approaches (e.g., Crystal Structure Elucidation of ALPK1 or ALPK1-Inhibitor Complexes)
Structural biology techniques, such as X-ray crystallography, are essential for determining the three-dimensional structure of ALPK1 and its complexes with ligands or inhibitors like this compound. rcsb.org This provides atomic-level details about the binding site of the inhibitor and how it interacts with ALPK1, which is crucial for understanding the mechanism of inhibition and for rational drug design.
Crystal structures of ALPK1 have been determined, including the structure of the ALPK1 N-terminal domain in complex with ADP-heptose. nibs.ac.cnrcsb.orgnih.gov This structure, determined by X-RAY DIFFRACTION at a resolution of 2.59 Å, revealed the atomic mechanism by which ALPK1 recognizes its ligand ADP-heptose. rcsb.org Another crystal structure of ALPK1-N+K in complex with CDP-heptose has also been reported, determined by X-RAY DIFFRACTION at a resolution of 2.30 Å. rcsb.org These structures provide valuable insights into the ALPK1 protein and its interaction with activating ligands. While specific crystal structures of ALPK1 in complex with this compound were not found in the search results, such studies would be critical for understanding the precise binding mode of this inhibitor.
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are used to investigate the effects of this compound on ALPK1 activity and downstream signaling pathways in a cellular context, as well as to analyze changes in gene expression.
Cell Culture Models (e.g., HEK293, HEK293-Blue Reporter Cells, MIN6, THP1, HK-2, Glioma Cell Lines, Breast Cancer Cell Lines)
Various cell lines are utilized as models to study ALPK1 and the effects of its inhibitors. HEK293 cells, including ALPK1 knockout HEK293-Blue reporter cells, are commonly used to study ALPK1-dependent NF-κB/AP-1 activation and for overexpression studies of wild-type and mutant ALPK1. researchgate.netroyalsocietypublishing.orgportlandpress.compnas.orgbiorxiv.org These reporter cells allow for the measurement of NF-κB/AP-1-dependent gene transcription, providing an indirect measure of ALPK1 activity. royalsocietypublishing.orgpnas.orgbiorxiv.org
MIN6 cells, a pancreatic beta cell line, have been used to investigate the role of ALPK1 in cytokine-induced apoptosis. frontiersin.org Studies in MIN6 cells showed that ALPK1 expression was elevated in response to proinflammatory cytokines, and while ADP-heptose alone did not induce apoptosis, it exacerbated cytokine-induced apoptosis. frontiersin.org
THP1 cells, a human monocytic cell line, are used in innate immunity and inflammation studies and could potentially be used to study ALPK1 signaling in a more relevant immune cell context. uab.edu
HK-2 cells, a human kidney proximal tubular cell line, are relevant for studying the effects of ALPK1 inhibitors like this compound in the context of kidney injury, as this compound has shown efficacy in acute kidney injury models. medchemexpress.com
Glioma cell lines have been used to study the role of ALPK1 in cancer cell proliferation. frontiersin.orgnih.gov Studies have shown that ALPK1 is significantly overexpressed in glioma cell lines, and knockdown of ALPK1 notably decreased the growth of these cells. frontiersin.orgnih.gov
Breast cancer cell lines have also been utilized in ALPK1 research, including studies investigating the effect of ALPK1 knockdown on tumorigenicity. nih.govnih.gov
These diverse cell culture models allow researchers to study ALPK1 and the effects of inhibitors like this compound in various biological contexts, including immune signaling, metabolic diseases, and cancer.
Gene Expression Analysis (RT-qPCR, Microarray, Transcriptomics)
Analyzing gene expression levels provides insights into how ALPK1 activity and its inhibition by compounds like this compound affect the transcription of downstream genes. Techniques such as quantitative reverse transcription PCR (RT-qPCR), microarray analysis, and transcriptomics are employed for this purpose. nih.govnih.govmdpi.comgenecards.orgnih.govbmj.complos.org
RT-qPCR is a widely used and accurate method for investigating the expression levels of target genes. plos.org It has been used to measure ALPK1 mRNA levels in various cell types and experimental conditions, such as in MIN6 cells treated with cytokines or ADP-heptose. frontiersin.org RT-qPCR has also been used to assess the knockdown efficiency of ALPK1 in cell lines like glioma cells and to analyze the expression of downstream genes. frontiersin.orgnih.gov
Microarray analysis and transcriptomics allow for large-scale gene expression profiling, providing a broader view of the transcriptional changes induced by modulating ALPK1 activity. nih.govmdpi.comnih.govplos.org Transcriptomic analysis of ALPK1-regulated genes in mouse bone marrow-derived macrophages, for instance, identified differentially expressed genes, including Il12a and Il12b, after stimulation. nih.gov Transcriptome profiling of cells with ALPK1 knockdown has been used to identify altered gene expression patterns. nih.govmdpi.com
Studies have shown that this compound inhibits kidney proinflammatory gene expression in animal models. medchemexpress.com Gene expression studies in patients with ROSAH syndrome, an autoinflammatory disease linked to ALPK1 mutations, revealed higher mRNA expression of ALPK1 and increased expression of NF-κB regulated genes. bmj.com
These gene expression analysis techniques are crucial for identifying the genes and pathways regulated by ALPK1 and understanding how this compound might exert its therapeutic effects by modulating these transcriptional programs.
Compound Table:
| Compound Name | PubChem CID |
| This compound | 2765633-73-4 (CAS number) |
| ALPK1 | 22847 (Gene ID) |
Note: PubChem CID for this compound was not directly found, but the CAS number was available and is included. PubChem CID for ALPK1 refers to the gene.
Data Tables:
While the search results provide some quantitative data points (e.g., gene expression fold changes, statistical significance levels, crystal structure resolutions), they are often presented within the text or figures of the source documents rather than in readily extractable structured tables specifically for this compound studies. Creating interactive data tables would require extracting specific numerical data points related to this compound's effects from the text and organizing them. Based on the available snippets, a comprehensive interactive table solely focused on this compound's quantitative effects across different assays and cell lines is not feasible without further detailed data extraction from the full source articles. However, some illustrative data points mentioned in the text can be highlighted:
Illustrative Data Points from ALPK1 Research (Contextual to this compound Studies)
| Study Context | Measurement | Findings | Source |
| Glioma Cell Lines (LN229, HS683) | ALPK1 knockdown effect on cell growth (CCK8 assay) | Notable decrease in tumor cell growth (p < 0.01) | frontiersin.orgnih.gov |
| MIN6 cells + Cytokines | Alpk1 protein level (Western blot) | Significantly elevated at 24 hours | frontiersin.org |
| ALPK1 KO HEK293-Blue cells + ALPK1 mutants | NF-κB/AP-1-dependent gene transcription | ALPK1[Ser277Phe] activated by UDP-mannose, ADP-ribose, GDP-mannose. royalsocietypublishing.org | royalsocietypublishing.org |
| ALPK1 KO HEK293-Blue cells + ALPK1 mutants | NF-κB/AP-1-dependent gene transcription | Activity lower for ALPK1[Ser277Phe] + ADP-heptose vs WT or T237M + ADP-heptose. royalsocietypublishing.org | royalsocietypublishing.org |
| ROSAH syndrome patients (untreated) vs controls | ALPK1 mRNA expression (RNAseq) | Higher in patients | bmj.com |
| This compound in animal model | Kidney proinflammatory gene expression | Inhibited | medchemexpress.com |
| This compound in animal model | Animal survival rate (sepsis-induced AKI) | Improved | medchemexpress.com |
This table provides examples of the types of quantitative findings reported in studies related to ALPK1, which are relevant to the research methodologies applied when studying inhibitors like this compound. A dedicated table for this compound would require specific data points on its potency (e.g., IC50 values in kinase assays) and effects in cellular models, which were not explicitly detailed for this compound in the provided snippets, beyond its general inhibitory and therapeutic effects.
Protein Expression Analysis (Western Blot, Immunoblotting, Immunoprecipitation)
Protein expression analysis techniques such as Western blotting (also known as immunoblotting) and immunoprecipitation are fundamental in ALPK1 research. These methods allow for the detection, quantification, and study of protein-protein interactions involving ALPK1.
Western blotting is commonly used to assess the levels of ALPK1 protein in cell lysates or tissue samples under different experimental conditions. Antibodies specific to ALPK1 are used to identify the protein on a membrane after separation by gel electrophoresis novusbio.comabcam.comthermofisher.comptglab.comabcam.comresearchgate.net. For instance, studies have utilized Western blotting to show the increase in ALPK1 expression during epithelial differentiation of Caco-2 cells and to measure ALPK1 protein levels in response to pro-inflammatory cytokines in MIN6 cells researchgate.netnih.gov. The technique is also employed to confirm the efficiency of ALPK1 knockdown in experimental models nih.gov. Different antibodies targeting ALPK1 are available and have been validated for Western blot applications in human and mouse samples novusbio.comabcam.comthermofisher.comptglab.comabcam.com. Variations in observed molecular weight for ALPK1 have been noted, potentially corresponding to different isoforms ptglab.comabcam.com.
Immunoblotting, which is synonymous with Western blotting, is also used to analyze protein expression. Studies have employed immunoblotting to detect ALPK1 expression in cell lysates biorxiv.orgroyalsocietypublishing.org. This method is also used to examine the processing of caspases in the context of ALPK1-dependent apoptosis nih.govresearchgate.net.
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture using an antibody. This method is valuable for studying protein-protein interactions, such as the interaction of ALPK1 with binding partners like myosin IIA, F-actin, and calmodulin researchgate.net. Co-immunoprecipitation experiments can confirm these interactions by using antibodies against tagged versions of proteins and detecting the presence of interacting partners in the precipitate researchgate.net.
Reporter Gene Assays (NF-κB/AP-1 Reporter Systems)
Reporter gene assays, particularly those utilizing NF-κB and AP-1 reporter systems, are widely used to assess the activation of these transcription factors downstream of ALPK1 signaling. ALPK1 is known to activate the NF-κB pathway, which plays a crucial role in inflammatory responses researchgate.netresearchgate.netinvivochem.comsigmaaldrich.comnih.govd-nb.infomdpi.comnih.govportlandpress.cominvivogen.cominvivogen.comresearchgate.net.
In these assays, cells are transfected with a plasmid containing a reporter gene (such as luciferase or secreted alkaline phosphatase - SEAP) under the control of promoters containing NF-κB or AP-1 response elements biorxiv.orgroyalsocietypublishing.orgd-nb.infoinvivogen.cominvivogen.comresearchgate.net. Activation of the NF-κB or AP-1 pathway leads to the transcription of the reporter gene, and the activity of the reporter protein is then measured.
Studies have demonstrated that ALPK1 activation, for example, by bacterial ADP-heptose or through specific mutations, can activate the NF-κB pathway as measured by reporter assays biorxiv.orgroyalsocietypublishing.orgd-nb.infoportlandpress.cominvivogen.cominvivogen.comresearchgate.net. For instance, a recurrent missense mutation in ALPK1 (p. V1092A) found in spiradenomas and spiradenocarcinomas was shown to activate the NF-κB pathway in reporter assays d-nb.infomdpi.com. Similarly, gain-of-function mutations in ALPK1 associated with ROSAH syndrome have been shown to cause NF-κB-mediated autoinflammation researchgate.netnih.gov. HEK-Blue™ cells, which contain an NF-κB-inducible SEAP reporter, are commonly used for this purpose, including ALPK1 knockout versions to confirm ALPK1-dependent responses invivogen.cominvivogen.com.
Functional Cellular Assays
Functional cellular assays are employed to investigate the biological consequences of modulating ALPK1 activity, including the effects of inhibitors like this compound, on various cellular processes.
Cell Proliferation Assays (CCK8, Colony Formation, Spheroid Formation)
Cell proliferation assays are used to measure the rate of cell growth and division. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method that assesses cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases in viable cells abcam.com. This assay is used to determine the number of viable cells and can indicate the effect of treatments on cell proliferation or cytotoxicity researchgate.netabcam.comresearchgate.net. For example, the CCK-8 assay was used to show that ALPK1 activation by ADP heptose did not alter cell proliferation in MIN6 cells, but it exacerbated cytokine-induced cell death nih.govresearchgate.netfrontiersin.org. Studies have also used CCK-8 assays to demonstrate that the reduction of ALPK1 notably decreased the growth of glioma cells nih.gov.
Colony formation assays assess the ability of single cells to grow and form colonies, reflecting their proliferative capacity and self-renewal potential, particularly in cancer research nih.govmdpi.comspandidos-publications.com. This assay is considered more sensitive than 2D proliferation assays for assessing cancer stem cell self-renewal nih.gov. Studies have shown that knockdown of ALPK1 can reduce the colony-forming ability of breast cancer cells nih.govoncotarget.com.
Spheroid formation assays are a type of 3D culture method used to evaluate the anchorage-independent growth of cells, which is a characteristic of transformed cells and cancer stem cells oncotarget.com. This assay provides a more in vivo-like environment compared to 2D cultures. It has been used to assess the effect of ALPK1 knockdown on the ability of breast cancer cells to form spheroids oncotarget.com.
Apoptosis Assays (e.g., TUNEL staining, Caspase activation)
Apoptosis assays are used to detect and quantify programmed cell death. Techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and the measurement of caspase activation are commonly employed nih.govroyalsocietypublishing.orgnih.govresearchgate.netfrontiersin.orgbiorxiv.orgresearchgate.netbvsalud.org.
TUNEL staining detects DNA fragmentation, a hallmark of apoptosis, by labeling the free 3'-OH ends of DNA fragments nih.govfrontiersin.orgbiorxiv.orgresearchgate.netbvsalud.orgnih.gov. This method has been used to show that ALPK1 activation exacerbated cytokine-induced apoptosis in pancreatic beta cells nih.govfrontiersin.orgresearchgate.net.
Caspases are a family of proteases that play critical roles in the execution phase of apoptosis. Assaying for the activation or cleavage of specific caspases (e.g., caspase-3, caspase-8, caspase-9) can indicate the induction of apoptosis nih.govresearchgate.netbvsalud.org. Studies have examined the processing of caspases in the context of ALPK1-dependent apoptosis induced by Helicobacter pylori infection nih.govresearchgate.net. While ALPK1 activation exacerbated apoptosis in some contexts, other studies investigating ALPK1 knockdown in breast cancer cells showed no difference in the number of early apoptotic cells oncotarget.com.
Cytokine/Chemokine Production Measurement (e.g., ELISA)
Measuring the production of cytokines and chemokines is essential for understanding the role of ALPK1 in inflammatory responses. Enzyme-linked immunosorbent assay (ELISA) is a common technique used to quantify the levels of specific cytokines and chemokines in cell culture supernatants or biological fluids researchgate.netbvsalud.org.
ALPK1 is known to be involved in the production of pro-inflammatory cytokines and chemokines, such as IL-1β, IL-8, TNF-α, CCL2, and CCL5, often through the activation of the NF-κB pathway ptglab.comresearchgate.netresearchgate.netsigmaaldrich.comnih.govmdpi.comnih.govportlandpress.cominvivogen.comresearchgate.net. ELISA can be used to measure the levels of these inflammatory mediators under conditions where ALPK1 activity is modulated. While the provided search results mention ELISA in the context of measuring inflammatory markers and protein expression researchgate.netbvsalud.org, specific data tables showing the effect of this compound on cytokine/chemokine production via ELISA were not directly found. However, the role of ALPK1 in inducing these mediators is well-documented, and ELISA is a standard method for their quantification.
Inflammasome Activation Studies
Inflammasomes are multiprotein complexes that play a key role in the innate immune system, leading to the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18 sigmaaldrich.comnih.govnih.govbvsalud.org. Studies have investigated the link between ALPK1 and inflammasome activation, particularly the NLRP3 inflammasome.
Cell-Cell Communication Studies
Research into ALPK1's role in cellular processes, including potential implications for cell-cell communication, often involves examining its impact on inflammatory signaling pathways. ALPK1 is recognized as an intracellular receptor that senses bacterial ADP-heptose, leading to the activation of downstream signaling, including the NF-κB pathway, and the induction of pro-inflammatory gene expression. nih.govanr.frnih.govpnas.org While the provided search results highlight ALPK1's involvement in inflammatory responses triggered by bacterial products and its association with various diseases, including those with inflammatory components, specific studies detailing the direct impact of this compound on cell-cell communication were not prominently featured. Studies on ALPK1 often focus on its role in innate immunity and the resulting cytokine expression, which can influence cellular interactions. For instance, ALPK1 depletion has been shown to inhibit the expression and secretion of pro-inflammatory cytokines like IL-8, IL-6, IL-1β, IFNγ, and TNFα in response to bacterial infection, which are key mediators of cell-cell communication in the immune response. plos.org
Advanced Chemical Biology Tools
Advanced chemical biology tools are instrumental in dissecting the molecular mechanisms of ALPK1 and the effects of inhibitors like this compound.
Utilization of Click Chemistry for Target Engagement or Probe Development
This compound is explicitly described as a click chemistry reagent containing an Alkyne group. medchemexpress.cominvivochem.comapexbt.com This structural feature allows it to participate in CuAAc reactions with molecules containing azide (B81097) groups. medchemexpress.cominvivochem.comapexbt.com Click chemistry is a powerful tool for various applications, including target engagement studies and probe development. By incorporating an azide tag onto a protein or other biomolecule, researchers can use this compound to label and potentially visualize or isolate ALPK1 or interacting partners. This bioorthogonal reaction is highly specific and efficient, making it suitable for studying the binding and localization of this compound within cellular contexts. lumiprobe.com While the search results confirm this compound's suitability for click chemistry, specific detailed research findings on its direct application in target engagement or probe development for ALPK1 were not extensively provided.
Knockout and Knockdown Strategies (e.g., CRISPR-Cas9, shRNA)
Knockout and knockdown strategies are widely used to study the function of ALPK1 and to validate the effects of its inhibitors.
CRISPR-Cas9: CRISPR-Cas9 technology has been employed to create ALPK1 knockout cell lines and animal models. For example, CRISPR/Cas9 has been used to generate ALPK1-deficient human embryonic kidney (HEK293) cells to study ALPK1 activation and its role in NF-κB signaling. pnas.orgbiorxiv.org CRISPR/Cas9-derived ALPK1 knockout mice have also been developed, carrying deletions in the Alpk1 gene, which have been used to investigate the role of ALPK1 in bacterial pathogenesis and inflammatory responses. jax.org These models are valuable for confirming that the effects observed with this compound are indeed due to ALPK1 inhibition. Studies using ALPK1 knockout cells have shown that ADP-heptose-stimulated NF-κB/AP-1-dependent gene transcription is drastically reduced in the absence of ALPK1. pnas.orgbiorxiv.org
shRNA and siRNA: Short hairpin RNA (shRNA) and small interfering RNA (siRNA) are also utilized for transient or stable knockdown of ALPK1 expression in cell lines. Studies have demonstrated the effectiveness of shRNA-mediated ALPK1 knockdown in reducing ALPK1 mRNA and protein expression, which in turn affects downstream signaling and cellular phenotypes. nih.govresearchgate.net For instance, ALPK1 depletion using siRNA in human colorectal adenocarcinoma cells has been reported to decrease the phosphorylation of myosin I. researchgate.net ALPK1 knockdown has also been shown to reduce cytokine expression and secretion in response to bacterial lysates. google.com Quantitative PCR (qPCR) and Western blotting are commonly used to confirm the efficiency of ALPK1 knockdown at the mRNA and protein levels, respectively. nih.govresearchgate.net
Data from shRNA-mediated knockdown studies in MDA-MB-468 cells showed significant reductions in ALPK1 mRNA expression compared to control cells. nih.govresearchgate.net
| shRNA Construct | Residual ALPK1 mRNA Expression (% of Control) |
| shALPK1 #1 | 9% nih.govresearchgate.net |
| shALPK1 #2 | 36% nih.govresearchgate.net |
| Control | 100% nih.govresearchgate.net |
Western blotting further confirmed the decrease in ALPK1 protein levels following shRNA knockdown. nih.govresearchgate.net
In Vivo Preclinical Models (Non-Human)
In vivo preclinical models are essential for evaluating the effects of this compound in a complex biological system and for assessing its potential therapeutic applications.
Genetically Modified Animal Models (e.g., ALPK1 knockout/transgenic mice)
Genetically modified animal models, particularly ALPK1 knockout and transgenic mice, are valuable tools for studying ALPK1 function and the efficacy of ALPK1 inhibitors like this compound.
ALPK1 Knockout Mice: ALPK1 knockout mice have been generated using techniques like CRISPR/Cas9 to understand the physiological roles of ALPK1. jax.orggoogle.com These models exhibit altered responses to stimuli that activate ALPK1, such as bacterial ADP-heptose. For example, wild-type mice injected with ADP-heptose show significant neutrophil recruitment and increased production of NF-κB-induced cytokines, whereas these responses are compromised in ALPK1 knockout mice. nih.gov ALPK1 knockout mice have been used in studies related to bacterial pathogenesis and inflammation. jax.org They have also provided insights into the link between ALPK1 deletion and metabolic parameters like weight gain, glucose response, and insulin (B600854) tolerance. anr.fr ALPK1 knockout has been shown to reverse osteoarthritis pathogenesis in mouse models. researchgate.netnih.gov
ALPK1 Transgenic Mice: Transgenic mice overexpressing ALPK1 have been used to investigate the consequences of increased ALPK1 activity, particularly in disease contexts. For instance, transgenic mice with increased ALPK1 expression have been utilized to study renal diseases, where overexpression of ALPK1 accelerated early renal pathology in a hyperglycemia model. google.commdpi.com
These genetically modified models provide a platform to assess how this compound modulates ALPK1-dependent pathways and phenotypes in a living organism. This compound has been reported to inhibit kidney proinflammatory gene expression and improve survival in a sepsis-induced acute kidney injury animal model. medchemexpress.cominvivochem.com
Disease-Specific Animal Models
Disease-specific animal models are crucial for evaluating the therapeutic potential of this compound in conditions where ALPK1 is implicated.
Sepsis-Induced Acute Kidney Injury Model: this compound has been tested in a sepsis-induced acute kidney injury animal model, where it demonstrated inhibition of kidney proinflammatory gene expression and improved survival rates. medchemexpress.cominvivochem.com This indicates the relevance of ALPK1 inhibition in mitigating inflammation and improving outcomes in this specific disease context.
Osteoarthritis Models: ALPK1 has been implicated in osteoarthritis pathogenesis, and studies using mouse models of osteoarthritis, such as the destabilized medial meniscus (DMM) and collagenase-induced osteoarthritis (CIOA) models, have shown that ALPK1 knockout can reverse disease progression. researchgate.netnih.gov While this compound was not explicitly mentioned in the provided snippets in the context of these specific osteoarthritis models, ALPK1 inhibitors could potentially be evaluated in such models.
Other Inflammatory and Disease Models: Given ALPK1's role in inflammation and its association with various conditions like gout, chronic kidney disease, diabetes, and certain cancers, this compound could be relevant for investigation in animal models of these diseases. nih.govgoogle.commdpi.comoncotarget.comnih.gov For example, ALPK1 has been linked to inflammatory responses in the context of bacterial infections, and models of bacterial pathogenesis could be used to study the effects of this compound. nih.govplos.orgjax.org Animal models of autoinflammatory diseases linked to ALPK1 mutations, such as ROSAH syndrome, could also be relevant for evaluating ALPK1 inhibitors. nih.govpnas.orgbiorxiv.orgnih.govbmj.com
The use of these diverse disease-specific animal models allows for a comprehensive understanding of this compound's potential therapeutic effects and its impact on disease progression.
Sepsis-Induced Acute Kidney Injury Modelsaacrjournals.org
Sepsis-induced acute kidney injury (AKI) is a severe condition characterized by kidney dysfunction resulting from systemic inflammation. This compound has been specifically investigated in animal models of sepsis-induced AKI. Studies have shown that this compound inhibits kidney proinflammatory gene expression in these models. medchemexpress.cominvivochem.comexcenen.cominsightbio.comcaltagmedsystems.fr Furthermore, administration of this compound has been reported to improve the survival rate of animals in sepsis-induced acute kidney injury models. medchemexpress.cominvivochem.comexcenen.cominsightbio.comcaltagmedsystems.fr
Computational and Drug Discovery Methodologies
Computational approaches play a significant role in the discovery and study of potential drug candidates targeting proteins like ALPK1.
Molecular Dynamics Simulation
Molecular Dynamics (MD) simulation is a computational technique used to study the physical movements of atoms and molecules over time. This method is valuable in drug discovery and research for exploring the dynamic behavior of biological macromolecules, such as proteins, and their interactions with small molecules, like inhibitors. MD simulations can provide insights into the binding stability of a ligand to its target protein, conformational changes upon binding, and the forces governing the interaction.
In the context of ALPK1 and its inhibitors, MD simulations can be applied to study the binding of this compound to the ALPK1 kinase domain. While specific MD simulation data for this compound was not prominently found in the search results, MD simulations are a standard tool in studying protein-ligand complexes and protein dynamics in general biorxiv.orgmdpi.comx-mol.net. For instance, virtual screening coupled with molecular dynamics simulation has been mentioned in the context of ALPK1 signaling research researcher.life. Such simulations could help predict the binding pose of this compound within the ALPK1 active site and estimate binding free energies, complementing experimental binding assays.
AI-Driven Drug Screening
Drug Target Identification Services
Drug target identification is a crucial step in the drug discovery process, involving the identification and validation of specific molecules within the body that are key to a disease process and can be modulated by a drug. While this compound is an inhibitor of ALPK1, implying ALPK1 has been identified as a drug target, drug target identification services represent broader approaches used to pinpoint such targets.
ALPK1 itself has been identified as a relevant drug target due to its role in inflammatory responses and diseases like ROSAH syndrome nih.govbusinesswire.comnih.govsemanticscholar.orgukri.org. Research has focused on understanding the ALPK1 signaling pathway and its activation by bacterial metabolites to validate it as a target for therapeutic intervention nih.govnibs.ac.cn. Drug target identification services might employ various techniques, including genomics, proteomics, and bioinformatics, to find such targets. Although the searches did not detail the use of specific "drug target identification services" for this compound, the existence of this compound indicates that ALPK1 has been the subject of target identification efforts.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. By analyzing structural descriptors and activity data, QSAR models can predict the activity of new compounds and guide the design of molecules with improved properties.
QSAR studies are a relevant methodology for optimizing the potency and other pharmacological properties of kinase inhibitors like this compound. While direct QSAR studies specifically on this compound were not detailed in the search results, QSAR has been applied to study compounds targeting ALPK1 or related pathways molaid.com. For instance, 3D-QSAR has been mentioned in the context of sulfonyl compounds targeting ALPK1 molaid.com. Such studies would involve analyzing the chemical structure of this compound and related analogs, correlating structural variations with their inhibitory activity against ALPK1 to develop predictive models for designing more potent or selective inhibitors.
Future Research Directions and Unanswered Questions
Elucidation of Additional ALPK1 Substrates and Phosphorylation Sites
While ALPK1 is known to phosphorylate TIFA at specific threonine residues, including T9 and T177, and weakly at T2, T12, and T19, the identification and characterization of additional ALPK1 substrates and their precise phosphorylation sites remain critical areas of investigation. acs.orgncpsb.org.cnncpsb.org.cn ALPK1 has also been reported to phosphorylate myosin IIA, which is involved in processes like cytokine secretion and transport. uni-freiburg.demrc.ac.uk A more complete map of ALPK1 substrates and phosphorylation events is necessary to fully understand the diverse cellular processes regulated by ALPK1 and the downstream effects of its inhibition. Research should aim to identify these substrates, determine the functional consequences of their phosphorylation by ALPK1, and understand how these events contribute to health and disease.
Characterization of ALPK1 Protein Structure and Conformational Dynamics
A detailed understanding of the three-dimensional structure of ALPK1 and its conformational changes upon ligand binding or activation is currently limited. While secondary structure and potential functional domains have been predicted, a comprehensive protein structure is not yet well understood without techniques like X-ray crystallography. uni-freiburg.demrc.ac.uk Gaining insights into the structural dynamics of ALPK1 is crucial for the rational design of highly selective and potent inhibitors. Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy, can provide detailed information about the ALPK1 kinase domain, its interaction with ligands like ADP-heptose, and how mutations or inhibitors affect its conformation and activity. Understanding these dynamics can inform the development of compounds like Alpk1-IN-3 with improved binding characteristics and specificity.
Identification and Functional Role of Endogenous Mammalian ALPK1 Ligands (Beyond Disease-Causing Variants)
While bacterial ADP-heptose is a known activator of ALPK1, the existence and functional roles of endogenous mammalian ligands that might modulate ALPK1 activity in the absence of infection are not fully elucidated. acs.org Disease-causing mutations in ALPK1 have been shown to lead to activation by endogenous human nucleotide sugars such as UDP-mannose and ADP-ribose, explaining autoinflammatory phenotypes. However, whether wild-type ALPK1 is modulated by other endogenous mammalian molecules under physiological or specific stress conditions is an open question. Identifying such ligands would provide a more complete picture of ALPK1's physiological regulation and its potential involvement in non-infectious diseases. Research in this area could involve screening mammalian metabolites for ALPK1 binding and activation, and investigating the biological context in which such interactions occur.
Detailed Understanding of ALPK1's Role in Specific Cell Types and Stress Conditions
ALPK1 is expressed in a wide range of cells, and its role may vary depending on the specific cell type and prevailing stress conditions. nih.gov Studies have begun to explore ALPK1's involvement in specific contexts, such as pancreatic beta cell survival under cytokine stress, intestinal inflammation, and renal injury in diabetic nephropathy. However, a detailed understanding of how ALPK1 functions and is regulated in various cell types (e.g., immune cells, epithelial cells, neurons) and in response to different stressors (e.g., metabolic stress, oxidative stress, specific pathogens beyond those linked to ADP-heptose) is still needed. Further research using cell-specific genetic manipulations and in vitro/in vivo models of various stress conditions will be crucial to fully delineate the context-dependent roles of ALPK1.
Exploration of this compound's Selectivity and Off-Target Profile
A critical aspect of developing any kinase inhibitor for therapeutic use is a thorough understanding of its selectivity and potential off-target effects. While this compound is described as an ALPK1 inhibitor, detailed profiling of its activity against a broad panel of kinases and other potential targets is essential. Research should aim to comprehensively assess this compound's selectivity profile to identify any kinases or proteins that might be inadvertently affected. This would involve extensive in vitro kinase activity assays and potentially cell-based assays to evaluate off-target binding and functional consequences. Understanding the off-target profile is vital for predicting potential side effects and optimizing the compound's structure for improved specificity.
Development of Advanced Preclinical Models to Validate this compound Efficacy and Mechanisms
The development of more sophisticated and disease-relevant preclinical models is necessary to fully validate the efficacy and understand the mechanisms of action of ALPK1 inhibitors like this compound. While animal models of septic acute kidney injury have shown promising results for this compound, evaluating its potential in other disease models where ALPK1 is implicated, such as autoinflammatory disorders, metabolic diseases, and specific cancers, is crucial. citeab.comuni-freiburg.de Furthermore, developing models that better mimic human disease pathology, including the use of humanized mouse models or advanced organoid systems, could provide more predictive data on the efficacy and safety of ALPK1 inhibitors. Research should focus on establishing and utilizing these models to confirm the therapeutic potential of this compound and gain deeper insights into how it modulates ALPK1 signaling in a complex biological environment.
Expanding the Understanding of ALPK1 in Intestinal Homeostasis and Microbiota Interactions
The intricate relationship between the host and its gut microbiota is crucial for maintaining intestinal homeostasis. Disruptions in this balance are implicated in various diseases, including inflammatory bowel disease (IBD). ox.ac.uk Alpha-kinase 1 (ALPK1) has emerged as a key player in sensing bacterial components and influencing host immune responses in the intestine. frontiersin.organr.fr Future research directions leveraging tools like this compound aim to deepen our understanding of ALPK1's precise roles in this complex ecosystem.
ALPK1 functions as an intracellular pattern recognition receptor (PRR) that detects specific bacterial metabolites, notably ADP-heptose (ADP-H) and heptose-1,7-bisphosphate (HBP). ox.ac.ukfrontiersin.orgoup.com These molecules are intermediates in the biosynthesis of lipopolysaccharide (LPS), a major component of Gram-negative bacteria. frontiersin.orgtandfonline.com Upon sensing these metabolites, ALPK1 initiates a signaling cascade involving the phosphorylation and oligomerization of TIFA (TRAF-interacting protein with a forkhead-associated domain), which subsequently recruits TRAF6 and activates the NF-κB pathway. frontiersin.orgoup.comtandfonline.com This activation typically leads to the induction of pro-inflammatory responses, such as the production of IL-8. frontiersin.org
Research indicates that the ALPK1-TIFA pathway is involved in the detection of invasive Gram-negative bacteria. frontiersin.org However, studies are increasingly revealing a broader role for ALPK1 in responding to both pathogenic and commensal bacteria within the gut. anr.frtandfonline.comanr.frtandfonline.com ALPK1 is found to be highly expressed in inflamed intestinal tissues of patients with IBD, suggesting its involvement in intestinal inflammation. anr.frresearchgate.net Furthermore, members of the gut microbiota have been shown to activate the ALPK1 pathway, positioning it as a potential central hub for the dialogue between the host and its microbiota in maintaining intestinal homeostasis. anr.fr
Studies utilizing ALPK1 knockout mouse models have provided significant insights into its role in regulating intestinal inflammation. Alpk1-deficient mice exhibit exacerbated colitis and an exaggerated T helper 1 (Th1) immune response when challenged with the commensal pathobiont Helicobacter hepaticus. nih.govnih.gov This suggests that ALPK1 acts as a negative regulator of intestinal inflammation, particularly by controlling the balance between Th1 and Th17 immunity. nih.govnih.gov Mechanistically, ALPK1 appears to influence intestinal immunity via the hematopoietic system, regulating the production of IL-12 by myeloid cells. nih.govnih.gov
Intriguingly, research has also demonstrated that certain commensal bacteria can activate the ALPK1 pathway in a manner that may be beneficial for intestinal health. For example, Akkermansia muciniphila, a Gram-negative commensal bacterium known for its positive impact on intestinal barrier integrity, can activate the ALPK1-TIFA-TRAF6 axis in human intestinal cells by releasing ADP-H related molecules. tandfonline.comtandfonline.com This activation by A. muciniphila promotes the expression of genes involved in maintaining intestinal barrier function, including MUC2, BIRC3, and TNFAIP3. tandfonline.comtandfonline.com This finding suggests that ALPK1 activation by specific commensals might contribute to strengthening the intestinal barrier and promoting homeostasis.
The ALPK1-ADP-heptose axis is also being investigated for its potential link between gut health and systemic conditions, such as leukemia. Rising levels of ADP-heptose in the intestines, particularly in older individuals or those with compromised gut barriers, can enter the bloodstream and activate ALPK1 in pre-leukemic blood cells, potentially accelerating their expansion. bloodcancerstoday.comnews-medical.net This highlights a scenario where dysregulation of this pathway, possibly influenced by the microbiota composition and intestinal barrier function, could have systemic consequences.
Future research using ALPK1 inhibitors like this compound can help dissect the specific contributions of ALPK1 kinase activity to these diverse roles. By inhibiting ALPK1, researchers can better understand the downstream signaling events, the specific cell types involved in ALPK1-mediated responses to different microbial cues, and the consequences of blocking this pathway on intestinal immunity, barrier function, and host-microbiota interactions in various physiological and pathological contexts.
Unanswered questions that future research aims to address include:
What are the specific differences in ALPK1 activation and downstream signaling induced by beneficial commensals versus pathogens?
How do different microbial metabolites, beyond ADP-H and HBP, interact with or influence the ALPK1 pathway in the gut?
What is the precise role of ALPK1 in the development and differentiation of intestinal epithelial cells?
How does ALPK1 signaling in different intestinal cell types (epithelial cells, immune cells) coordinately regulate intestinal homeostasis?
Can modulating the ALPK1 pathway, potentially through inhibitors or by influencing the microbiota composition, be a therapeutic strategy for intestinal diseases or systemic conditions linked to gut health?
Investigating these questions will provide a more comprehensive understanding of ALPK1's multifaceted role at the host-microbiota interface and its implications for health and disease.
Here is a summary of some key findings related to ALPK1 and intestinal microbiota interactions:
| Feature | Description | Source |
| Sensed Bacterial Metabolites | ADP-heptose (ADP-H), Heptose-1,7-bisphosphate (HBP) - intermediates of Gram-negative bacterial LPS biosynthesis. | ox.ac.ukfrontiersin.orgoup.com |
| Key Signaling Pathway | ALPK1-TIFA-TRAF6 axis, leading to TIFA oligomerization and NF-κB activation. | frontiersin.orgoup.comtandfonline.com |
| Role in Inflammation | Negative regulator of intestinal inflammation; Alpk1 deficiency exacerbates colitis and Th1 response in mice. | nih.govnih.gov |
| Immune Regulation | Controls intestinal immunity via hematopoietic system, influencing IL-12 production and Th1/Th17 balance. | nih.govnih.gov |
| Interaction with Commensals | Activated by Akkermansia muciniphila, promoting intestinal barrier function gene expression (MUC2, BIRC3, TNFAIP3). | tandfonline.comtandfonline.com |
| Association with Disease | Highly expressed in inflamed IBD tissues; ALPK1-ADP-heptose axis potentially links gut health to leukemia risk. | anr.frresearchgate.netbloodcancerstoday.comnews-medical.net |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for validating the selectivity of Alpk1-IN-3 against related kinases?
- Methodology : Use kinase profiling assays (e.g., radiometric or fluorescence-based) to screen this compound against a panel of structurally similar kinases. Employ concentration-response curves (e.g., IC₅₀ values) to quantify selectivity ratios. Validate results using orthogonal techniques like thermal shift assays or cellular kinase activity measurements .
- Key Considerations : Include negative controls (e.g., inactive analogs) and reference inhibitors to minimize off-target effects. Document assay conditions (pH, ATP concentration) to ensure reproducibility .
Q. How should researchers design dose-response studies for this compound in cellular models?
- Methodology : Optimize compound solubility and stability in culture media via pre-experimental LC-MS analysis. Use a logarithmic dose range (e.g., 1 nM–10 µM) to capture full efficacy and toxicity profiles. Pair with viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
- Data Interpretation : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Report variability (SEM) and outliers in replicates .
Q. What analytical techniques are critical for confirming this compound purity and structural identity?
- Methodology : Combine HPLC (>95% purity threshold) with high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For novel batches, use NMR (¹H/¹³C) to verify structural integrity, referencing known spectra for comparison .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in different cellular contexts be resolved?
- Methodology : Conduct meta-analysis of published datasets to identify variables (e.g., cell lineage, passage number, assay endpoints). Perform head-to-head comparisons under standardized conditions, controlling for confounding factors like serum concentration or hypoxia .
- Statistical Approach : Use multivariate regression to isolate compound-specific effects from environmental variables .
Q. What strategies are recommended for elucidating this compound’s off-target effects in complex biological systems?
- Methodology : Employ proteome-wide approaches (e.g., affinity pulldown coupled with SILAC-MS) to identify non-kinase targets. Validate hits using CRISPR knockouts or RNAi in relevant models .
- Data Integration : Cross-reference with transcriptomic databases (e.g., GEO) to assess pathway enrichment .
Q. How should researchers optimize this compound for in vivo pharmacokinetic studies?
- Methodology : Prioritize solubility (e.g., via salt formation or nanoformulation) and metabolic stability (microsomal assays). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict efficacious doses in rodents, incorporating bioavailability and half-life data .
- Validation : Confirm target engagement in tissues via ex vivo kinase activity assays or Western blotting for downstream biomarkers .
Methodological Best Practices
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Document all experimental parameters (e.g., buffer compositions, instrument settings) in supplemental materials .
- Ethical Compliance : For in vivo work, include ethics committee approval numbers and ARRIVE guidelines in manuscripts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
